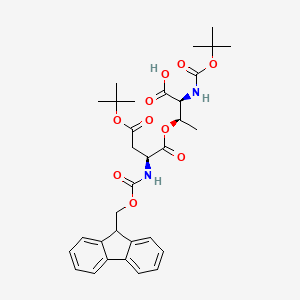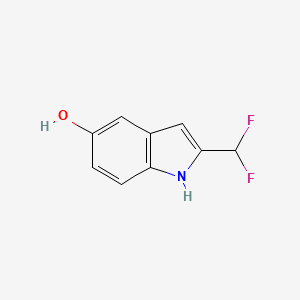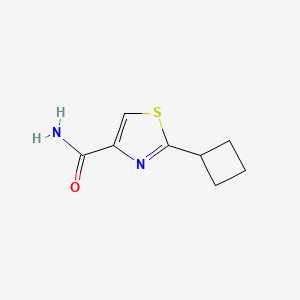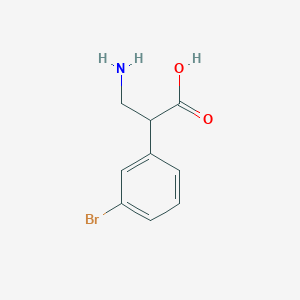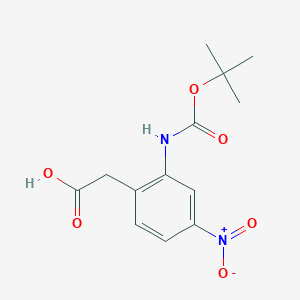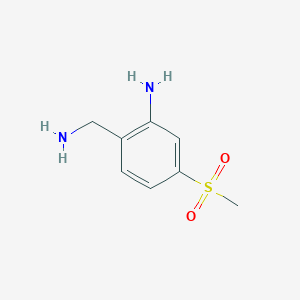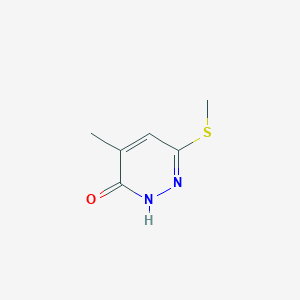
Bis(triisopropylphosphine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(triisopropylphosphine)platinum is a coordination compound featuring platinum as the central metal atom coordinated to two triisopropylphosphine ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triisopropylphosphine)platinum typically involves the reaction of platinum(II) chloride with triisopropylphosphine under controlled conditions. One common method involves dissolving platinum(II) chloride in an appropriate solvent, such as dichloromethane, and then adding triisopropylphosphine. The reaction mixture is stirred at room temperature, leading to the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Bis(triisopropylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of new platinum complexes with different ligands .
科学研究应用
Bis(triisopropylphosphine)platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in photodynamic therapy for cancer treatment.
作用机制
The mechanism of action of bis(triisopropylphosphine)platinum involves its interaction with target molecules through coordination chemistry. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to cell death. The compound’s ability to form stable complexes with various ligands makes it a versatile tool in both chemical and biological research .
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)platinum chloride: Another platinum-phosphine complex with different ligands.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triisopropylphosphine)nickel: A nickel analog with similar ligand coordination
Uniqueness
Bis(triisopropylphosphine)platinum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its steric and electronic characteristics differ from those of similar compounds, making it suitable for specialized applications in catalysis and materials science .
属性
CAS 编号 |
60648-71-7 |
|---|---|
分子式 |
C18H42P2Pt |
分子量 |
515.6 g/mol |
IUPAC 名称 |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChI 键 |
UTJMZAMIFSDYDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


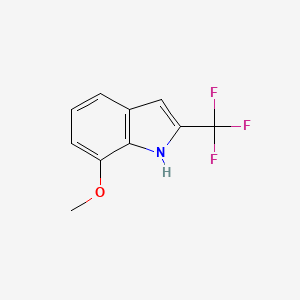
![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
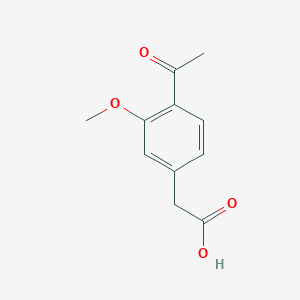
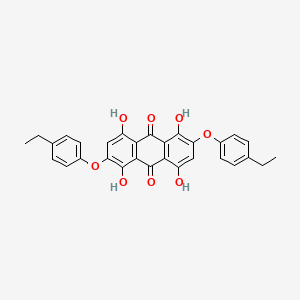
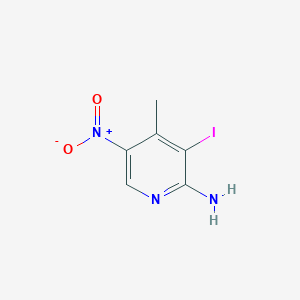
![N10,N10,N10',N10'-Tetra-p-tolyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B15249511.png)
